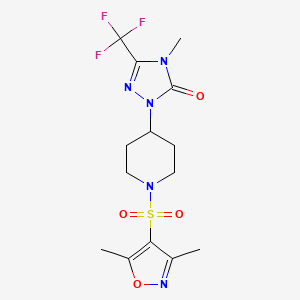
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1314744-75-6 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1-(3-cyanophenyl)cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15) . This indicates that the compound has a cyclobutane core with a carboxylic acid group and a cyanophenyl group attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Photodimerization and Structural Analysis
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, as part of the cyclobutane family, shares characteristics with similar compounds that have been the subject of extensive research. For instance, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, undergoes photodimerization to form a cyclobutane under both ultraviolet light and heat, highlighting the reactivity of such structures in light-induced processes (Davies et al., 1977). Furthermore, the structure and conformation of cyclobutane derivatives, such as cis-2-phenylcyclobutanecarboxylic acid, have been meticulously analyzed, providing insights into the molecular geometry and bonding characteristics of these compounds (Reisner et al., 1983).
Chemical Synthesis and Modifications
The cyclobutane framework is a versatile scaffold for chemical synthesis. For example, regiospecific additions to 1-(arylsulfonyl) bicyclobutanes, a structure similar to 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, have been explored to derive α-amino cyclobutane carboxylic acids, demonstrating the compound's potential in synthesizing complex organic molecules (Gaoni, 1988). The synthesis of various cyclobutane amino acids and their incorporation into peptides also illustrates the importance of cyclobutane derivatives in the field of peptide chemistry (Izquierdo et al., 2005).
Photocycloaddition Reactions
Photocycloaddition reactions involving cyclobutane derivatives have been studied, such as the reaction of N-vinylcarbazole with 3-cyanostyrene, yielding cyclobutanes. This research can provide valuable insights into the reactivity and potential applications of 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid in light-induced chemical transformations (Tsuchida et al., 1987).
Ring-Opening Metathesis Polymerization (ROMP)
The reactivity of cyclobutene derivatives in ROMP reactions, which is relevant for understanding the polymerization potential of similar structures like 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, has been explored. This research demonstrates the compound's applicability in the development of polymers and materials science (Song et al., 2010).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAIYMQWRFIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)
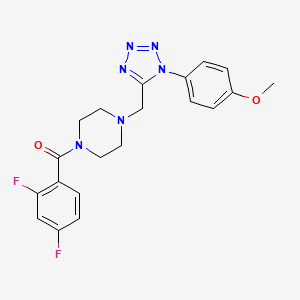
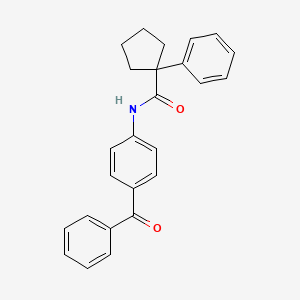
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)
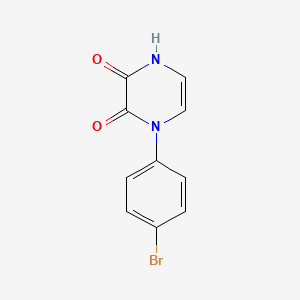

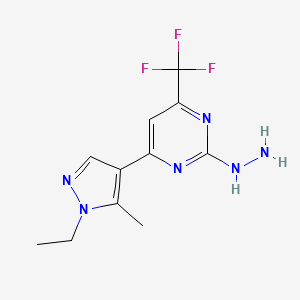

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)
![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)
